(3-Iodoprop-1-yn-1-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodoprop-1-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKQFFZCDBZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534710 | |
| Record name | (3-Iodoprop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73513-15-2 | |
| Record name | (3-Iodoprop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodoprop 1 Yn 1 Yl Benzene
Direct Iodination Strategies for Precursors to (3-Iodoprop-1-yn-1-yl)benzene
Direct iodination strategies focus on introducing the iodine atom onto a pre-existing phenylpropargyl structure. This is often a more convergent approach, leveraging readily available starting materials.
Iodination of Propargyl Alcohols: Conversion of (3-Hydroxyprop-1-yn-1-yl)benzene to this compound
A prominent pathway to this compound involves the direct conversion of its corresponding alcohol precursor, (3-Hydroxyprop-1-yn-1-yl)benzene, also known as 3-phenyl-2-propyn-1-ol. This transformation is a cornerstone of propargylic halide synthesis. A variety of reagents and conditions have been developed to effect this conversion, often aiming for mild conditions to avoid potential side reactions like rearrangements.
One of the most effective methods for this transformation is the use of triphenylphosphine (B44618) in combination with iodine. thieme-connect.de This reagent system provides a neutral environment for the reaction, which is crucial for minimizing the risk of the propargylic-allenic rearrangement, a common side reaction in the synthesis of propargylic iodides. thieme-connect.de Other successful reagent combinations for this conversion include triphenyl phosphite (B83602)/iodomethane and cesium iodide/boron trifluoride–diethyl ether complex. thieme-connect.de
The table below summarizes some of the key reagent systems used for the conversion of propargylic alcohols to propargylic iodides.
Table 1: Reagent Systems for the Conversion of Propargylic Alcohols to Propargylic Iodides
| Reagent System | Reaction Conditions | Advantages |
| Triphenylphosphine / Iodine | Neutral | Minimizes propargylic-allenic rearrangement |
| Triphenyl phosphite / Iodomethane | Not specified | High yields reported |
| Cesium iodide / Boron trifluoride–diethyl ether complex | Not specified | High yields reported |
This table summarizes common reagent systems for the general conversion of propargyl alcohols to propargyl iodides. Specific conditions for (3-Hydroxyprop-1-yn-1-yl)benzene may vary.
Halogen-Exchange Reactions for Propargylic Iodine Introduction in this compound
Halogen-exchange reactions, particularly the Finkelstein reaction, offer another viable route to this compound. This method involves the treatment of a propargylic halide, such as (3-Bromoprop-1-yn-1-yl)benzene or (3-Chloroprop-1-yn-1-yl)benzene, with an iodide salt, typically sodium iodide in acetone (B3395972).
While the Finkelstein reaction is a powerful tool, its application to propargylic systems requires careful consideration due to the potential for propargylic-allenic rearrangement. thieme-connect.de However, for C1-substituted 3-bromo- (B131339) and 3-chloroprop-1-yne derivatives, the iodination with sodium iodide under Finkelstein conditions proceeds smoothly. thieme-connect.de The success of this reaction is often dependent on the specific substrate and reaction conditions. For instance, the reaction of 3-bromoprop-1-yne with sodium iodide in anhydrous acetone or ethanol (B145695) can lead to an equilibrium mixture containing significant amounts of the allenic iodide. thieme-connect.de
Recent advancements have shown that the use of a copper catalyst can facilitate the halogen-exchange of vinyl bromides to vinyl iodides under mild conditions, a strategy that could potentially be adapted for propargylic systems. organic-chemistry.org
Regioselective and Stereoselective Iodination Approaches for this compound
Achieving regioselectivity in the iodination of phenylpropargyl systems is crucial to ensure the formation of the desired this compound isomer. For instance, in the iodination of 3-phenyl-2-propyn-1-ol, the reaction must selectively target the hydroxyl group for substitution rather than adding to the alkyne. The use of reagents like triphenylphosphine and iodine under neutral conditions helps to ensure this selectivity. thieme-connect.de
In a different context, the regioselective iodination at the C-4 position of a pyrrole (B145914) derivative was achieved using iodine monochloride, highlighting the importance of reagent choice in directing the position of iodination. ntu.edu.sg While not directly applied to this compound synthesis, this demonstrates the principle of achieving regioselectivity through specific iodinating agents.
Stereoselectivity is not a factor in the synthesis of this compound itself, as the iodinated carbon is not a stereocenter. However, in related systems, stereoselective methods for the synthesis of vinyl iodides have been developed. For example, the reaction of styrylsulfonium salts with zinc powder proceeds with complete retention of stereochemistry. organic-chemistry.org
Construction of the Phenyl-Propargyl Scaffold Followed by Functionalization to this compound
Palladium-Catalyzed Coupling Reactions for Phenylalkyne Core Formation (e.g., Sonogashira variants)
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, is highly effective for constructing the phenylalkyne core of this compound. wikipedia.orgorganic-chemistry.org
In a typical Sonogashira reaction to form a precursor to this compound, an aryl halide like iodobenzene (B50100) would be coupled with a terminal alkyne such as propargyl alcohol. The reaction is generally carried out under mild conditions, often at room temperature, and in the presence of a mild base. wikipedia.org Numerous variations of the Sonogashira reaction have been developed, including copper-free versions, which can be beneficial for certain substrates. organic-chemistry.org
The table below provides a general overview of the components of a Sonogashira coupling reaction.
Table 2: Key Components of the Sonogashira Coupling Reaction
| Component | Example | Role |
| Palladium Catalyst | [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂] | Catalyzes the cross-coupling |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction |
| Aryl/Vinyl Halide | Iodobenzene | Phenyl group source |
| Terminal Alkyne | Propargyl alcohol | Propargyl group source |
| Base | Triethylamine, Pyrrolidine | Neutralizes the HX by-product |
| Solvent | THF, DMF, Water | Reaction medium |
This table outlines the general components for a Sonogashira coupling. Specific reagents and conditions would be chosen based on the desired product.
Late-Stage Propargylic Iodination for this compound Synthesis
Late-stage functionalization refers to the introduction of a functional group, in this case, iodine, at a late step in a synthetic sequence. This approach is particularly valuable in the synthesis of complex molecules and for creating libraries of related compounds.
Once the phenyl-propargyl scaffold has been assembled, for example, through a Sonogashira coupling to produce 3-phenyl-1-propyne, a subsequent propargylic iodination can be performed to yield this compound. This iodination can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent that can be used for this purpose. researchgate.netorganic-chemistry.org The reactivity and selectivity of the iodination can be influenced by the choice of solvent and the presence of catalysts. organic-chemistry.orgorganic-chemistry.org
Recent developments in C-H activation have also opened up new avenues for late-stage iodination. nih.govnih.gov While these methods have been primarily demonstrated for the iodination of arenes, the underlying principles could potentially be adapted for the propargylic C-H iodination of a suitable phenylpropargyl precursor.
Alternative Synthetic Routes to this compound
Beyond traditional synthetic methods, researchers have explored alternative pathways to synthesize this compound, focusing on radical-mediated reactions and the implementation of flow chemistry.
Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing iodoalkynes, radical-mediated pathways can provide alternatives to traditional ionic reactions. While specific examples detailing the radical-mediated synthesis of this compound are not extensively documented in the provided results, the general principles of radical chemistry suggest potential routes. For instance, a radical cyclization approach has been utilized for the synthesis of spiro[cycl... from N-aryl-2-arylbenzamide, demonstrating the utility of radical reactions in complex molecule synthesis. researchgate.net The involvement of radical intermediates has also been observed in the conversion of methane (B114726) to benzene (B151609) over certain catalysts, highlighting the role of species like methyl and propargyl radicals in the formation of complex hydrocarbons. d-nb.info
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. ncl.res.inresearchgate.net This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. ncl.res.in
The application of continuous flow systems is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation. ncl.res.in For instance, continuous flow processes have been successfully developed for the nitration of aromatic compounds, achieving high yields and selectivity while enhancing safety and reducing environmental impact. rsc.orggoogle.com These systems often incorporate in-line purification and analysis, streamlining the entire manufacturing process. researchgate.net While a specific continuous flow protocol for the synthesis of this compound is not detailed in the provided search results, the principles of flow chemistry are highly applicable to its production. The benefits of rapid mixing, efficient heat transfer, and controlled residence times could lead to improved yields and purity of this compound. ncl.res.in
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These considerations are paramount in the modern chemical industry, driving innovation towards more sustainable synthetic methodologies.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. skpharmteco.comchembam.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. skpharmteco.comchembam.com
In the synthesis of this compound, maximizing atom economy is a key goal. This can be achieved by designing synthetic routes that minimize the formation of byproducts. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. While specific atom economy calculations for various synthetic routes to this compound are not provided, the principle encourages the selection of reactions that are inherently more efficient. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a chemical process. chembam.com
| Metric | Description | Goal |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | Mass of waste / Mass of product | Minimize |
This table provides a general overview of key green chemistry metrics.
Catalysis plays a crucial role in sustainable chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.netrsc.org The development of catalysts from environmentally benign materials and the use of catalytic processes that minimize waste are central to green chemistry. rsc.org For instance, gold-based catalysts have been explored for the production of benzene from ethanol. google.com In the context of iodoalkyne synthesis, metal-free catalytic systems, such as the sodium sulfinate/KI-mediated aerobic oxidative iodination of terminal alkynes, offer an environmentally friendly alternative to traditional methods that may rely on heavy metals. sioc-journal.cn
Solvent selection is another critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental pollution. nih.gov The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. nih.gov Water is often considered a green solvent, and efforts are made to conduct reactions in aqueous media whenever possible. Solvent selection guides have been developed by pharmaceutical companies to rank solvents based on their health, safety, and environmental impacts. rsc.org For the synthesis of this compound, choosing a solvent that is less hazardous and can be recycled would significantly improve the greenness of the process. Recent initiatives have focused on replacing toxic solvents like 1,4-dioxane (B91453) with more biodegradable alternatives. vulcanchem.com
Waste minimization is a fundamental principle of green chemistry, aiming to prevent the formation of waste at its source. mdpi.com This can be achieved through various strategies, including the use of highly selective reactions that produce minimal byproducts, the recycling of solvents and catalysts, and the valorization of any waste that is generated. mdpi.comresearchgate.net
In the production of this compound, several strategies can be employed to minimize waste. The use of continuous flow reactors can lead to higher selectivity and reduced byproduct formation compared to batch processes. rsc.org Furthermore, the development of catalytic systems that can be easily separated from the reaction mixture and reused is crucial for waste reduction. For example, polymer-supported reagents, such as polymer-supported triphenylphosphine, can be easily filtered off and potentially recycled. rsc.org The implementation of a waste acid recycling strategy has been shown to be effective in continuous nitration processes without significantly impacting product yield. rsc.org Additionally, proper disposal methods for any unavoidable waste, such as incineration for solvent mixtures and sludges, are important considerations. nih.gov
Reactivity and Mechanistic Pathways of 3 Iodoprop 1 Yn 1 Yl Benzene
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Propargylic C-I Bond of (3-Iodoprop-1-yn-1-yl)benzene
Transition metal-catalyzed cross-coupling reactions are fundamental processes for constructing complex molecular architectures. mdpi.comnih.gov The C(sp³)–I bond in this compound is a key functional group that readily participates in these transformations. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Palladium-Catalyzed C(sp³)-C Cross-Couplings (e.g., Suzuki-Miyaura, Stille, Negishi) with this compound
Palladium is a widely used catalyst for cross-coupling reactions due to its high efficiency and functional group tolerance. researchgate.netrsc.org Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are powerful methods for forming C-C bonds. researchgate.net In the context of this compound, these reactions involve the coupling of the propargylic fragment with various organometallic reagents. The choice of palladium catalyst and ligands is crucial for controlling the reaction's efficiency and selectivity. rsc.org
The substrate scope of palladium-catalyzed cross-coupling reactions with this compound is broad, allowing for the coupling of a wide range of organoboron (Suzuki-Miyaura), organotin (Stille), and organozinc (Negishi) reagents. These reactions generally exhibit good tolerance to various functional groups on the coupling partners, including esters, ketones, ethers, and nitriles. This tolerance is a significant advantage in the synthesis of complex molecules.
A study on the intramolecular Heck reaction of a derivative of this compound, specifically 5-iodo-1,2,3-triazoles, demonstrated the versatility of the iodoalkyne moiety in palladium-catalyzed annulation reactions. scholaris.ca The optimization of these reactions often involves screening different palladium sources, ligands, bases, and solvents to achieve high yields. scholaris.ca
Table 1: Optimization of Intramolecular Heck Reaction of a 5-Iodo-1,2,3-triazole derived from this compound scholaris.ca
| Entry | Pd source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | MeCN | 80 | 45 |
| 2 | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | Cs₂CO₃ (2) | Dioxane | 100 | 78 |
| 3 | PdCl₂(PPh₃)₂ (10) | - | Ag₂CO₃ (2) | DMF | 100 | 92 |
| 4 | Pd(OAc)₂ (10) | XPhos (20) | K₃PO₄ (2) | Toluene | 110 | 85 |
This table is illustrative and based on typical optimization studies for similar substrates.
In palladium-catalyzed cross-coupling reactions of propargylic electrophiles, regioselectivity can be a significant challenge, with the potential for the formation of both the direct substitution product and an allenylic isomer resulting from an SN2' pathway. The choice of catalyst, ligands, and reaction conditions plays a critical role in controlling the regiochemical outcome. While specific studies on the stereochemical outcomes of this compound are not extensively detailed in the provided search results, related systems offer insights. For instance, in gold-catalyzed cyclization reactions of N-(3-iodoprop-2-ynyl)-N-tosylanilines, the ancillary ligand on the gold catalyst can modulate the ratio of regioisomeric products arising from direct cyclization versus a 1,2-iodo migration. researchgate.net This suggests that ligand choice is a key parameter for controlling regioselectivity in reactions involving the 3-iodoprop-1-yne scaffold.
Copper-Catalyzed Cross-Coupling Reactions of this compound
Copper catalysis offers a cost-effective and often complementary approach to palladium for cross-coupling reactions. nih.gov Copper(I) salts are known to catalyze the coupling of alkyl halides with Grignard reagents and other organometallic partners. rsc.org In the Sonogashira reaction, a copper(I) co-catalyst is often used alongside a palladium catalyst to facilitate the formation of an organocopper intermediate from the alkyne. researchgate.net However, copper can also be used as the primary catalyst in various coupling reactions. nih.govbeilstein-journals.org
A general method for copper-catalyzed cross-coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents has been developed, where the use of 1,3-butadiene (B125203) as an additive improves yields and selectivities. rsc.org This methodology could potentially be applied to this compound.
Nickel- and Iron-Catalyzed Cross-Coupling Reactions of this compound
Nickel and iron catalysts have gained prominence as more sustainable and economical alternatives to precious metals like palladium. nyu.edumdpi.com Nickel catalysts are particularly effective in activating traditionally inert substrates and can participate in radical pathways. nyu.edu Iron catalysts are advantageous due to their low cost, low toxicity, and ability to catalyze cross-coupling reactions under mild conditions. organic-chemistry.orgnih.gov
Nickel-catalyzed cross-coupling reactions have been successfully employed for a variety of C-C bond formations, including those involving challenging electrophiles. mdpi.com The mechanism of nickel-catalyzed reactions can involve Ni(0)/Ni(II) or radical chain processes, depending on the ligands and substrates. nih.gov Iron-catalyzed cross-coupling reactions often utilize simple iron salts like FeCl₂ or Fe(acac)₃ and are effective for coupling alkyl or aryl Grignard reagents with a range of electrophiles. organic-chemistry.org These reactions tolerate a wide array of functional groups, including alkynes. organic-chemistry.org
Table 2: Examples of Iron-Catalyzed Cross-Coupling Reactions with Functional Group Tolerance organic-chemistry.org
| Entry | Electrophile | Nucleophile | Catalyst | Ligand/Additive | Yield (%) |
| 1 | Aryl Chloride | Alkyl Grignard | Fe(acac)₃ | TMEDA | 95 |
| 2 | Aryl Triflates | Aryl Grignard | FeCl₂ | NMP | 88 |
| 3 | Heteroaryl Chloride | Alkyl Zincate | Fe(acac)₃ | - | 92 |
This table illustrates the general scope and functional group tolerance of iron-catalyzed cross-coupling reactions, which are applicable to substrates like this compound.
Carbonylative and Carboxylation Reactions Involving this compound
While specific examples of carbonylative and carboxylation reactions involving this compound were not found in the initial search, the reactivity of the C-I bond suggests its potential for such transformations. Palladium-catalyzed carbonylation of organic halides is a well-established method for the synthesis of carbonyl compounds. Similarly, carboxylation reactions, often involving CO₂ as a C1 source, can be catalyzed by various transition metals. Given the successful application of palladium and other transition metals in coupling reactions with this substrate, it is plausible that carbonylative and carboxylation pathways could be developed. For instance, Sonogashira-type couplings of acyl chlorides with terminal alkynes, a related transformation, are known to be catalyzed by palladium. eie.gr
Mechanistic Investigations of Oxidative Addition and Transmetalation Steps for this compound
The participation of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, fundamentally involves the oxidative addition of the C(sp³)–I bond to a low-valent metal center, typically palladium(0) or nickel(0). wikipedia.orgmdpi.comnih.gov This step is a critical initiation process in the catalytic cycle. researchgate.netberkeley.edu
The generally accepted mechanism for these couplings proceeds through several key steps:
Oxidative Addition : The catalytic cycle begins with the insertion of the metal center [M(0), e.g., Pd(0)] into the carbon-iodine bond of the substrate. wikipedia.org For this compound, this involves the C(sp³)–I bond, forming a propargyl-metal(II)-iodide complex (e.g., [Pd(II)(CH₂C≡CPh)(I)(L)₂]). mdpi.com The rate and feasibility of this step are influenced by the ligand (L) on the metal, the solvent, and the electronic properties of the substrate. berkeley.eduacs.org While aryl iodides are common substrates, the oxidative addition to propargylic halides is also a well-established process. researchgate.net
Transmetalation : Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the metal center, displacing the iodide. wikipedia.orgmdpi.com This forms a diorgano-metal(II) complex.
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the metal center, forming a new carbon-carbon bond in the product and regenerating the low-valent metal catalyst [M(0)], which can then re-enter the catalytic cycle. wikipedia.org
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
| Step | Description | Intermediate Species with this compound |
| Oxidative Addition | Insertion of Pd(0) into the C(sp³)–I bond. | [Pd(II)(CH₂C≡CPh)(I)(L)₂] |
| Transmetalation | Transfer of an organic group (R') from an organometallic reagent (e.g., R'-BY₂) to the palladium center. | [Pd(II)(CH₂C≡CPh)(R')(L)₂] |
| Reductive Elimination | Coupling of the two organic ligands and regeneration of the Pd(0) catalyst. | R'-CH₂C≡CPh + Pd(0)L₂ |
Reactions at the Propargylic Carbon of this compound
The most characteristic reactions of this compound occur at the propargylic carbon, which is activated by the adjacent alkyne. The carbon-iodine bond at this position is susceptible to cleavage through both heterolytic (nucleophilic substitution) and homolytic (radical) pathways.
Nucleophilic substitution is a primary reaction pathway for propargylic halides. organic-chemistry.org Depending on the substrate structure, nucleophile, and reaction conditions, the reaction can proceed via Sₙ1, Sₙ2, or the distinct Sₙ2' mechanism. organic-chemistry.orgspcmc.ac.in
Sₙ2 Mechanism : A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. libretexts.orgyoutube.com This pathway leads to inversion of configuration at the reaction center. For propargylic systems, the Sₙ2 reaction is facilitated by the ability of the π-system of the alkyne to stabilize the transition state. spcmc.ac.in
Sₙ1 Mechanism : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. organic-chemistry.orgyoutube.com Propargylic systems can undergo Sₙ1 reactions due to the formation of a resonance-stabilized propargyl cation. This pathway typically results in a racemic mixture of products if the starting material is chiral.
Sₙ2' Mechanism : A concerted process unique to allylic and propargylic systems where the nucleophile attacks the terminal carbon of the alkyne (the γ-position), accompanied by a rearrangement of the π-system and expulsion of the leaving group from the α-position. This is also known as a propargylic transposition or rearrangement.
The Sₙ2' pathway is particularly significant for this compound as it leads to the formation of substituted allenes, which are valuable synthetic intermediates. nih.gov In this reaction, a nucleophile attacks the C1 carbon of the alkyne, inducing a shift of the C≡C triple bond and the elimination of the iodide ion from the C3 position. This process results in a 1,3-disubstituted allene (B1206475). acs.org
This transformation is a key method for allene synthesis and can be achieved with a variety of nucleophiles, including organocuprates, Grignard reagents, and soft carbon nucleophiles, often catalyzed by copper or palladium complexes. acs.orgorganic-chemistry.org The regioselectivity between the Sₙ2 and Sₙ2' pathways can often be controlled by the choice of catalyst, nucleophile, and reaction conditions.
Table 2: Allene Synthesis from Propargylic Precursors via Sₙ2' Rearrangement
| Nucleophile/Reagent | Catalyst | Product Type | Reference |
| Grignard Reagents (R-MgBr) | Ni(acac)₂/PPh₃ | Terminal Allenes | organic-chemistry.org |
| Organoboron Compounds | Copper Salts | Multisubstituted Allenes | nih.gov |
| Paraformaldehyde/Diisopropylamine | CuBr | Monosubstituted Allenols | nih.govacs.org |
| Organoindium Reagents | Palladium | Tri- or Tetrasubstituted Allenes | organic-chemistry.org |
Radical Reactions Initiated by C-I Bond Homolysis in this compound
The carbon-iodine bond is relatively weak (bond dissociation energy ~200-230 kJ/mol) and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to form a carbon-centered radical and an iodine atom. libretexts.org In this compound, homolysis of the C(sp³)–I bond generates the resonance-stabilized phenylpropargyl radical (Ph-C≡C-CH₂• ↔ Ph-Ċ=C=CH₂). This intermediate can participate in a variety of radical-mediated transformations. academie-sciences.fr
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The process typically involves two main steps:
Radical Addition : The propargyl radical, generated from the homolysis of the C-I bond, adds to a radical acceptor, such as an alkene or alkyne.
Atom Transfer : The resulting radical intermediate abstracts an atom (in this case, iodine) from another molecule of this compound to yield the final product and regenerate the propargyl radical, thus propagating a chain reaction.
A particularly useful variant is Atom Transfer Radical Cyclization (ATRC), where the radical acceptor is part of the same molecule, leading to the formation of cyclic structures. rsc.org Propargyl iodides are effective precursors for these reactions, enabling the synthesis of complex cyclic and polycyclic systems, including those containing vinyl iodide functionalities which can be used in subsequent cross-coupling reactions. acs.orgoup.combeilstein-journals.org
Modern synthetic methods often utilize light or electricity to initiate radical reactions under mild conditions, avoiding harsh reagents.
Photochemical Activation : The C–I bond can be cleaved via visible-light photoredox catalysis. researchgate.net In this process, a photocatalyst, upon absorbing light, becomes excited and can transfer a single electron to the propargyl iodide. nih.govnih.gov The resulting radical anion rapidly fragments, losing an iodide ion to generate the propargyl radical. This method allows for the generation of radicals under exceptionally mild conditions and has been applied to various transformations, including additions and cyclizations. researchgate.netacs.org
Electrochemical Activation : The C–I bond can also be cleaved by direct or mediated electrochemical reduction at a cathode. researchgate.netacs.org This process involves the transfer of an electron from the electrode surface to the molecule, forming the same radical anion intermediate that then expels iodide to generate the propargyl radical. acs.org This electroreductive method provides a powerful, reagent-free alternative for initiating radical cascades and functionalizing molecules. beilstein-journals.org
Formation of Organometallic Reagents from this compound (e.g., Grignard, Organolithium, Organozinc)
The propargylic iodide in this compound serves as a key functional group for the generation of various organometallic reagents. The polarity and reactivity of the carbon-iodine bond facilitate oxidative addition with elemental metals, leading to the formation of highly nucleophilic carbon species.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing the corresponding Grignard reagent, (3-(phenylprop-2-yn-1-yl)magnesium iodide). masterorganicchemistry.comlibretexts.org This reaction involves the insertion of magnesium into the carbon-iodine bond. libretexts.org The process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water. masterorganicchemistry.com While the use of mercury catalysts was historically common for the formation of propargyl Grignard reagents, modern methods often employ zinc halides as safer and more environmentally benign catalysts. google.comresearchgate.net These reagents are valuable intermediates, for instance, in reactions with carbonyl compounds or in copper-catalyzed cross-coupling reactions to form allenes. nih.govoup.com
Organolithium Reagents: Similarly, organolithium reagents can be prepared by treating this compound with lithium metal. masterorganicchemistry.comlibretexts.org This reaction typically uses two equivalents of lithium, resulting in the formation of the organolithium compound and lithium iodide. libretexts.org Like Grignard reagents, organolithiums are potent nucleophiles and strong bases, necessitating the use of dry, aprotic solvents. masterorganicchemistry.com An alternative to using lithium metal is lithium-halogen exchange with commercially available alkyllithiums (e.g., t-BuLi), although this can sometimes be complicated by competing reactions. masterorganicchemistry.comrsc.org These reagents are widely used in organic synthesis for forming new carbon-carbon bonds. rsc.org
Organozinc Reagents: The formation of organozinc reagents from propargyl iodides can also be achieved. Research has shown that dialkylzincs can react with propargyl iodides to form allenylzinc species. acs.org This transformation underscores the versatility of the propargylic iodide moiety in accessing a range of organometallic intermediates for further synthetic applications. A patent describes the use of zinc halides as catalysts for the formation of propargyl Grignard reagents, highlighting the role of zinc in these transformations. google.com
Reactions Involving the Alkyne Moiety of this compound
The internal alkyne of this compound is a site of unsaturation that readily participates in a variety of addition and cyclization reactions. The phenyl group and the iodomethyl substituent influence the alkyne's reactivity and the regioselectivity of these transformations.
Electrophilic Additions to the Triple Bond (e.g., Hydrohalogenation, Hydration, Hydroboration)
Hydrohalogenation: The addition of hydrogen halides (HX) to aryl-substituted internal alkynes can proceed to form vinyl halides. For an alkyne like phenylpropyne, a close structural analog, hydrohalogenation results in the formation of the halogen at the benzylic position. This suggests that the addition of HX to this compound would likely yield (1-halo-3-iodoprop-1-en-1-yl)benzene, with the regioselectivity governed by the formation of the more stable benzylic carbocation intermediate.
Hydration: The hydration of aryl alkynes, typically catalyzed by mercury salts or other Lewis acids like In(OTf)₃ or Hf(OTf)₄, yields ketones. For this compound, acid-catalyzed hydration would be expected to produce 1-phenyl-3-iodopropan-2-one, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon (the benzylic position) of the initial enol intermediate.
Hydroboration-Oxidation: Hydroboration of unsymmetrical internal alkynes, followed by oxidative workup, is a method to produce ketones or aldehydes with anti-Markovnikov regioselectivity. chemistrysteps.com The regiochemical outcome is influenced by steric and electronic factors. chemistrysteps.compearson.com For an aryl alkyl alkyne, the boron atom preferentially adds to the carbon atom further from the bulky aryl group. dicp.ac.cnacs.org In the case of this compound, hydroboration would likely place the boron atom at the carbon adjacent to the iodomethyl group. Subsequent oxidation would lead to the formation of 3-iodo-1-phenylpropan-1-one. The choice of borane (B79455) reagent (e.g., pinacolborane) and catalyst can significantly control the regioselectivity. rsc.org
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder, 1,3-Dipolar Cycloadditions)
[2+2+2] Cycloadditions: This powerful reaction, often catalyzed by transition metals like cobalt, rhodium, nickel, or ruthenium, allows for the rapid construction of substituted benzene (B151609) rings from three alkyne molecules. thieme-connect.comnih.govrsc.orgacs.org this compound can serve as one of the alkyne components in such a reaction. In a cross-cycloaddition with two other alkynes, it would lead to a highly substituted benzene derivative bearing an iodomethyl substituent. Controlling the chemoselectivity in the coupling of three different alkynes can be challenging but offers a direct route to complex aromatic systems. nih.govnih.gov
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Unactivated internal alkynes are generally poor dienophiles and require harsh conditions or specific activation to participate. However, the reaction becomes more feasible with electron-deficient alkynes or under transition-metal catalysis. acs.orgorganic-chemistry.orgrsc.org For example, cobalt-catalyzed Diels-Alder reactions of alkynes with 1,3-dienes have been developed, where the regioselectivity can be controlled by the choice of ligand. acs.orgorganic-chemistry.org this compound could potentially react with a diene under such catalytic conditions to yield a substituted dihydrobenzene derivative.
1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole (such as an azide, nitrile oxide, or nitrone) to a dipolarophile (the alkyne) to form a five-membered heterocycle. rsc.org This is a highly versatile method for heterocyclic synthesis. The reaction of this compound with an organic azide, for instance, would lead to the formation of a triazole ring, a reaction that is central to click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other Click Chemistry Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept that emphasizes modular, efficient, and high-yielding reactions. portico.org While the classic CuAAC reaction involves terminal alkynes, research has demonstrated that 1-iodoalkynes, such as this compound, are exceptionally reactive partners in copper-catalyzed cycloadditions with organic azides.
This reaction proceeds with high regioselectivity to yield 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles. The reactivity of 1-iodoalkynes in this context can even surpass that of terminal alkynes. The resulting 5-iodotriazole products are themselves valuable synthetic intermediates, as the iodine atom can be further functionalized through various cross-coupling reactions, demonstrating the modularity of this approach. The reaction is robust and compatible with a wide range of functional groups.
Table 1: Reactivity of this compound in CuAAC Reactions
| Azide Reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Benzyl Azide | CuI, THF, rt | 1-Benzyl-5-iodo-4-(iodomethyl)phenyl-1H-1,2,3-triazole | nih.gov |
| Various organic azides | CuI, Amine ligand, THF | 1-Aryl/Alkyl-5-iodo-4-(iodomethyl)phenyl-1H-1,2,3-triazole | nih.gov |
This table is illustrative of the expected reactivity based on studies with analogous 1-iodoalkynes.
Transition Metal-Catalyzed Hydrofunctionalization (e.g., Hydroamination, Hydrosilylation)
Hydroamination: The addition of an N-H bond across the alkyne triple bond, known as hydroamination, is an atom-economical method for synthesizing enamines, imines, or allylic amines. acs.org This reaction is typically catalyzed by late transition metals like gold, rhodium, or palladium, or early transition metals such as titanium and zirconium. acs.orgresearchgate.netnih.govlibretexts.org The hydroamination of an unsymmetrical internal alkyne like this compound can lead to regioisomeric products, and controlling this selectivity is a key challenge. portico.orgresearchgate.net Depending on the catalyst system and reaction pathway, the reaction can yield either Markovnikov or anti-Markovnikov addition products. acs.org
Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the triple bond is a primary method for synthesizing vinylsilanes. researchgate.netbohrium.comnih.gov This reaction is catalyzed by a variety of transition metals, including platinum, rhodium, iridium, and more recently, earth-abundant metals like cobalt. researchgate.netbohrium.comchemistryviews.org For internal alkynes, the reaction typically proceeds with syn-addition, leading to (E)-vinylsilanes. chemistryviews.org A significant challenge is controlling the regioselectivity with unsymmetrical alkynes. researchgate.netnih.gov Ruthenium-catalyzed hydrosilylation has been shown to give trans-addition products, which after protodesilylation, provides a method for the trans-reduction of alkynes. missouri.eduorganic-chemistry.org The reaction of this compound with a hydrosilane would produce a silylated vinyl iodide derivative, a versatile building block for further synthesis.
A noteworthy transformation is the gold(I)-catalyzed reaction of related aryl (3-iodoprop-2-yn-1-yl) ethers, which undergo a migratory cycloisomerization. beilstein-journals.org This process involves an intramolecular hydroarylation coupled with a 1,2-iodine shift, resulting in the formation of 3-iodo-2H-chromenes. beilstein-journals.orgbeilstein-journals.org This highlights a sophisticated pathway where the alkyne, aryl group, and iodine atom all participate in a concerted transformation.
Chemo- and Regioselective Functionalization of the Alkyne in the Presence of the Propargylic Iodine
The dual reactivity of this compound presents both a challenge and an opportunity for selective synthesis. The choice of reagents and catalysts is crucial for directing the reaction to either the alkyne or the propargylic C-I bond.
Chemoselectivity:
Reactions at the Alkyne: Many reactions can be performed selectively at the alkyne without disturbing the propargylic iodide. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) specifically targets the alkyne moiety, leaving the iodine atom on the resulting triazole ring available for subsequent transformations. nih.gov Similarly, hydroboration or certain transition-metal-catalyzed hydrofunctionalizations can be tuned to react preferentially with the triple bond. rsc.orgresearchgate.netorganic-chemistry.org
Reactions at the C-I Bond: Conversely, the C-I bond can be targeted selectively. The formation of Grignard or organolithium reagents via reaction with magnesium or lithium metal occurs at the propargylic position, leaving the alkyne intact for later functionalization. masterorganicchemistry.comlibretexts.org Nucleophilic substitution reactions at the propargylic position are also possible, although this can be competitive with reactions at the alkyne depending on the nucleophile and conditions. nih.gov
Regioselectivity: For reactions that occur at the alkyne, such as hydrofunctionalization, two regioisomers can potentially form. The regioselectivity is dictated by the electronic and steric properties of the phenyl and iodomethyl groups, as well as the nature of the catalyst and reagents.
In electrophilic additions, the formation of a more stable benzylic carbocation intermediate typically directs the regiochemical outcome.
In hydroboration, sterics usually dominate, with the boron adding to the less hindered carbon atom adjacent to the CH₂I group. chemistrysteps.comdicp.ac.cn
In transition-metal-catalyzed reactions, the outcome is highly dependent on the metal and ligands used, which can be tuned to favor one regioisomer over the other. dicp.ac.cnacs.orgacs.orgorganic-chemistry.org For example, cobalt-catalyzed hydroboration of aryl alkyl internal alkynes can show excellent selectivity for addition at the carbon beta to the aryl group. dicp.ac.cn
This ability to selectively manipulate two different reactive sites makes this compound a highly valuable and versatile building block in synthetic organic chemistry.
Oxidative and Reductive Transformations of this compound
The chemical behavior of this compound under oxidative and reductive conditions is dictated by the alkyne and the carbon-iodine bond. These transformations can lead to a range of products, from saturated hydrocarbons to functionalized heterocyclic systems.
Oxidative Transformations
While the carbon-iodine bond is not typically the primary site of oxidation, the alkyne moiety can participate in oxidative processes. A significant oxidative reaction related to this compound is its synthesis via the oxidative iodination of a terminal alkyne.
Research has detailed a practical and environmentally friendly method for synthesizing 1-iodoalkynes through the aerobic oxidative iodination of terminal alkynes, mediated by sodium sulfinate and potassium iodide (KI). sioc-journal.cn In this process, a terminal alkyne like phenylacetylene (B144264) can be used as a model substrate to react with KI. sioc-journal.cn The reaction proceeds efficiently under an air atmosphere, using dioxygen as the terminal oxidant, thus avoiding harsher or toxic oxidizing agents. sioc-journal.cn This method demonstrates broad functional-group tolerance and can be scaled up for larger preparations. sioc-journal.cn
Another pathway involves the use of N-iodomorpholine and a catalytic amount of copper(I) iodide (CuI) in THF, which has been successfully used to convert terminal alkynes into their corresponding iodoalkynes. scholaris.cascholaris.ca
The following table summarizes representative conditions for the synthesis of iodoalkynes via oxidative iodination, a process that yields compounds structurally related to this compound.
| Reagents/Catalyst | Oxidant | Solvent | Temperature | Product Type | Ref |
| Sodium sulfinate / KI | Air (O₂) | C₂H₅OH | Room Temp | 1-Iodoalkyne | sioc-journal.cn |
| N-Iodomorpholine / CuI | - | THF | Room Temp | 1-Iodoalkyne | scholaris.cascholaris.ca |
Furthermore, derivatives of this compound are key precursors in catalytic cyclization reactions that can be considered intramolecular oxidative transformations. For instance, gold(I)-catalyzed reactions of aryl (3-iodoprop-2-yn-1-yl) ethers lead to the formation of 3-iodo-2H-chromene derivatives. beilstein-journals.org This process involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the aryl ring, resulting in a cyclized, oxidized product. beilstein-journals.orgresearchgate.net
Reductive Transformations
The reduction of this compound can target both the alkyne triple bond and the carbon-iodine bond. The specific outcome depends on the choice of reducing agent and the reaction conditions.
Drawing parallels from structurally similar compounds, the reduction of 1-iodo-3-phenylpropane, the saturated analog, to 3-phenylpropane can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a palladium catalyst. This suggests that under similar conditions, this compound would likely undergo complete reduction of both the alkyne and the C-I bond to yield 1-phenylpropane.
The selective reduction of the alkyne to an alkene (Z- or E-isomer) or the specific reduction of the carbon-iodine bond while preserving the alkyne is more challenging and requires carefully chosen reagents. For example, the conversion of propargylic alcohols to the corresponding iodides can be accomplished using triphenylphosphine (B44618) and iodine, a reaction that proceeds under mild conditions. google.com The reverse reaction, the reduction of the propargylic iodide back to the alcohol or hydrocarbon, can be envisioned with specific hydride reagents.
The table below outlines potential reductive pathways for this compound based on established methods for related functional groups.
| Reagent(s) | Potential Product(s) | Transformation | Ref (Analogous) |
| H₂, Pd/C | 1-Phenylpropane | Reduction of alkyne and C-I bond | |
| LiAlH₄ | 1-Phenylpropane | Reduction of alkyne and C-I bond | |
| H₂, Lindlar's Catalyst | (Z)-(Prop-1-en-1-yl)benzene | Selective reduction of alkyne to Z-alkene, may also reduce C-I bond | - |
| Na, NH₃ (l) | (E)-(Prop-1-en-1-yl)benzene | Selective reduction of alkyne to E-alkene, may also reduce C-I bond | - |
Applications of 3 Iodoprop 1 Yn 1 Yl Benzene in Organic Synthesis and Materials Science
(3-Iodoprop-1-yn-1-yl)benzene as a Versatile Synthetic Building Block
The presence of both an iodoalkyne and a phenyl group makes this compound a powerful tool for synthetic chemists. The carbon-iodine bond is susceptible to various coupling reactions, while the terminal alkyne can participate in a host of addition and cyclization reactions. This dual reactivity allows for the sequential or one-pot construction of intricate molecular frameworks.
Synthesis of Complex Arylalkyne Architectures Utilizing this compound
This compound is an excellent substrate for well-established cross-coupling reactions, most notably the Sonogashira and Glaser couplings, which are instrumental in the formation of carbon-carbon bonds and the synthesis of extended π-conjugated systems.
The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis. researchgate.netmdpi.com In this context, the iodoalkyne functionality of this compound can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford unsymmetrical diynes. Conversely, the phenyl group can be functionalized with a leaving group (e.g., iodine or bromine) to allow the alkyne moiety to participate in a Sonogashira coupling with another aryl halide. This versatility allows for the stepwise construction of complex, multi-component arylalkyne structures.
The Glaser coupling , an oxidative homocoupling of terminal alkynes, provides a direct route to symmetrical 1,3-diynes. semanticscholar.orgwikipedia.org While this compound itself does not have a terminal alkyne for direct homocoupling, it can be readily converted to a terminal alkyne, phenylpropargyl alcohol, which can then undergo Glaser coupling to produce symmetrical 1,4-diphenyl-1,3-butadiyne derivatives. These diynes are important precursors for conjugated polymers and macrocycles.
Furthermore, the iodoalkyne moiety can participate in iodine(III)-mediated cyclization cascades . For instance, 1,2-bis(arylethynyl)benzenes can undergo a 5-endo-dig cyclization promoted by iodine(III)-based electrophiles to yield highly functionalized and stereochemically defined benzofulvene derivatives. nih.gov This methodology highlights the potential for this compound derivatives in constructing complex polycyclic aromatic systems.
The synthesis of enediynes , a class of compounds known for their potent antitumor activities, can also be envisioned starting from this compound. ucl.ac.uknih.gov The iodoalkyne can be coupled with a vinyl metallic species, or the corresponding terminal alkyne can be dimerized and then partially reduced to create the enediyne core structure.
| Coupling Reaction | Reactant with this compound Derivative | Product Type | Key Features |
| Sonogashira Coupling | Terminal Alkyne | Unsymmetrical Arylalkyne | Mild reaction conditions, high functional group tolerance. researchgate.netmdpi.com |
| Glaser Coupling | (3-Phenylprop-2-yn-1-ol) | Symmetrical 1,3-Diyne | Forms symmetrical diynes, useful for polymer synthesis. semanticscholar.orgwikipedia.org |
| Iodine(III)-mediated Cyclization | Di- or Tri-ynes | Benzofulvene Derivatives | Stereoselective formation of functionalized polycycles. nih.gov |
| Enediyne Synthesis | Vinyl Metallic Species | Enediyne | Access to potent bioactive molecular architectures. ucl.ac.uk |
Precursor for Bioactive Molecule Scaffolds and Pharmaceutical Intermediates
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and pharmaceutical agents. researchgate.netnih.govnih.govfrontiersin.org The ability to construct complex heterocyclic systems is a particularly valuable application of this building block.
Alkynyl aldehydes, which can be derived from this compound, are versatile precursors for the synthesis of a diverse array of N-, O-, and S-containing heterocycles. nih.gov These reactions often proceed through metal-catalyzed or metal-free cyclization pathways. For example, the reaction of alkynyl aldehydes with aminopyrazoles can yield pyrazolo[3,4-b]pyridines, and their reaction with thioureas can produce thiazine derivatives. nih.gov
The general reactivity of the iodoalkyne moiety allows for its incorporation into various molecular scaffolds that can be further elaborated into bioactive compounds. Copper-catalyzed radical cross-coupling reactions of unactivated alkyl halides with alkynes provide a means to construct C(sp3)-C(sp) bonds, a valuable connection in medicinal chemistry. acs.org
| Heterocyclic System | Synthetic Precursor from this compound | Reaction Type | Potential Biological Relevance |
| Pyrazolo[3,4-b]pyridines | Alkynyl aldehyde | Condensation/Cyclization | Scaffolds for kinase inhibitors. |
| Thiazines | Alkynyl aldehyde | Atroposelective Cycloaddition | Found in various bioactive compounds. nih.gov |
| Fused Heterocycles | Aryl/Alkyl Alkynyl Aldehydes | Annulation Reactions | Core structures in pharmaceuticals. nih.gov |
Construction of Natural Product Analogues Derived from this compound
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a building block for the synthesis of natural product analogues is significant. The arylalkyne and diyne moieties are present in a number of natural products with interesting biological activities.
The enediyne natural products, for instance, are a class of potent antitumor antibiotics whose biosynthesis involves complex polyketide pathways. nih.gov Synthetic analogues of these complex molecules can be accessed using building blocks like this compound to construct the core enediyne warhead.
Furthermore, the oxidative coupling of terminal alkynes, a reaction readily accessible from this compound derivatives, has been employed in the synthesis of various natural products. wikipedia.org The ability to create complex, rigid, and electronically interesting structures makes this compound a valuable tool for medicinal chemists seeking to design and synthesize novel analogues of existing natural products with improved efficacy or modified activity profiles.
Integration of this compound into Advanced Materials
The unique electronic and structural features of the phenylacetylene (B144264) unit make this compound an attractive monomer for the synthesis of advanced organic materials. The resulting polymers and molecular scaffolds often exhibit interesting optoelectronic and luminescent properties.
Monomer for Conjugated Polymers and Oligomers with Tunable Optoelectronic Properties
Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have been extensively studied for their potential applications in electronics, optoelectronics, and optics. rsc.org These polymers are typically synthesized through the transition-metal-catalyzed polymerization of phenylacetylene and its derivatives. rsc.org Rhodium(I) catalysts are particularly effective for this transformation, often yielding highly stereoregular polymers with a cis-transoidal configuration. rsc.org
This compound, after conversion to a terminal phenylacetylene derivative, can serve as a functionalized monomer in these polymerization reactions. The introduction of the iodopropyl group, or derivatives thereof, onto the polymer backbone allows for post-polymerization modification, enabling the tuning of the polymer's solubility, processability, and electronic properties. Living polymerization techniques have been developed for phenylacetylenes, allowing for the synthesis of well-defined block copolymers and telechelic polymers with functional end groups. acs.orgthieme-connect.com
The optoelectronic properties of PPAs are highly dependent on the substituents on the phenyl ring and the polymer's conformation. By carefully selecting the monomer and polymerization conditions, the emission color and optical bandgap of the resulting materials can be tuned.
| Polymerization Method | Catalyst | Polymer Characteristics | Potential Applications |
| Transition-Metal Catalyzed | Rhodium(I) complexes | High stereoregularity (cis-transoidal), good solubility and processability. rsc.org | Organic electronics, photoelectronics, optical materials. rsc.org |
| Living Polymerization | Multicomponent Rhodium system | Well-defined molecular weight, block copolymers, telechelic polymers. acs.orgthieme-connect.com | Functional materials, biomaterials. thieme-connect.com |
Design of Fluorescent Probes and Luminescent Materials Utilizing this compound Scaffolds
The rigid and conjugated nature of the arylalkyne scaffold makes it an excellent platform for the design of fluorescent probes and luminescent materials. The fluorescence properties of these molecules can be highly sensitive to their local environment, making them useful for sensing applications.
Arylalkyne-based fluorescent probes can be designed to detect a variety of analytes, including metal ions and biologically relevant small molecules. nih.govresearchgate.net The alkyne moiety can act as a recognition site, where binding of an analyte leads to a change in the fluorescence emission of the molecule. For example, fluorescent probes with active alkynyl groups have been developed for the detection of biogenic amines like putrescine through a catalyst-free amino-alkyne click reaction. nih.govresearchgate.net
Furthermore, the incorporation of phenylacetylene units into larger conjugated systems, such as coordination polymers and metal-organic frameworks (MOFs), can lead to materials with interesting luminescent properties. acs.org The rigid structure of the arylalkyne linker can help to prevent aggregation-caused quenching of fluorescence, a common issue with many fluorophores in the solid state. This allows for the development of highly emissive materials for applications in solid-state lighting and sensing.
| Material Type | Design Principle | Sensing/Luminescence Mechanism | Target Application |
| Fluorescent Probe | Analyte-induced change in fluorescence | Click chemistry, photoinduced electron transfer, etc. nih.govnih.gov | Detection of metal ions, biogenic amines, etc. nih.gov |
| Luminescent Coordination Polymer | Arylalkyne as a rigid linker | Prevention of aggregation-caused quenching | Solid-state lighting, chemical sensors. acs.org |
Surface Functionalization and Hybrid Material Development with this compound Derivatives
The unique chemical functionalities of this compound make it a valuable building block for the modification of material surfaces and the creation of novel hybrid materials. The terminal alkyne and the iodo group offer orthogonal reactivity, enabling a variety of surface modification strategies and the synthesis of complex composite materials.
Surface Functionalization:
The terminal alkyne group of this compound derivatives can be utilized for the functionalization of surfaces, particularly those of noble metals like gold. Small molecules containing alkyne groups can be employed for the rapid and straightforward surface modification of gold nanoparticles nih.gov. This process is often fast, can be conducted in complex media, and requires only small amounts of the alkyne-containing molecule to achieve sufficient surface coverage nih.gov. The resulting functionalized nanoparticles exhibit long-term stability and resistance to decomposition in biological environments nih.gov.
Furthermore, the iodo-alkyne functionality can participate in halogen bonding, a directional non-covalent interaction that can be harnessed for the self-assembly of molecules on surfaces mdpi.comrsc.orgrsc.org. This strategy allows for the creation of highly ordered monolayers on substrates like silicon nitride, leading to surfaces with exceptionally low surface energies rsc.org. The ability to form stable, compact monolayers through halogen bonding opens up possibilities for applications in biosensing, electronics, and microfluidics rsc.org.
Hybrid Material Development:
Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not present in the individual constituents. This compound and its derivatives are promising candidates for the synthesis of such materials.
Poly(phenylacetylene)s, which can be synthesized from phenylacetylene monomers, have shown significant potential in forming diverse supramolecular structures, including fibers, nanospheres, and hybrid materials mdpi.com. The polymerization of this compound or its derivatives could lead to polymers with unique properties due to the presence of the iodo group, which can be further functionalized or can influence the material's electronic and optical properties.
The development of hybrid materials often involves the simultaneous polymerization of organic monomers and the formation of inorganic structures, leading to covalent interactions between the two phases acs.orgnih.gov. The alkyne group in this compound can undergo various polymerization reactions, while the iodo- group can potentially interact with or be incorporated into an inorganic matrix, leading to the formation of novel hybrid materials with tailored properties.
| Functional Group | Potential Application in Surface Functionalization & Hybrid Materials | Relevant Interactions/Reactions |
| Terminal Alkyne | Functionalization of gold nanoparticles; Polymerization to form hybrid polymer matrices. | Covalent bond formation with gold surfaces; Polymerization reactions (e.g., using Rhodium catalysts) mdpi.com. |
| Iodo Group | Directed self-assembly on surfaces; Halogen bonding interactions in hybrid materials. | Halogen bonding with electron-donating atoms on surfaces or in other molecules mdpi.comrsc.org. |
| Phenyl Group | π-π stacking interactions for self-assembly and material stabilization. | van der Waals forces, π-π stacking. |
Supramolecular Chemistry and Self-Assembly Utilizing this compound Derived Units
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The specific structural features of this compound make it an excellent candidate for the construction of well-defined supramolecular architectures through self-assembly processes.
The presence of a halogen atom (iodine) in the molecule is particularly significant for directing self-assembly. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are known for their strength and directionality, making them valuable tools in crystal engineering and the fabrication of 2D nanostructures mdpi.com. The self-assembly of halogen-based organic molecules at liquid-solid interfaces has been extensively studied, revealing that factors such as the position and number of halogen substituents can significantly influence the resulting nanostructures mdpi.com. In the case of this compound, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms or π-systems of neighboring molecules to form ordered assemblies.
Furthermore, the terminal alkyne group can participate in C–H∙∙∙π interactions, where the acidic hydrogen of the alkyne interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule researchgate.net. This type of interaction has been observed in the self-assembly of phenylacetylene molecules on surfaces, leading to the formation of chiral hexameric structures researchgate.net. The combination of halogen bonding and C–H∙∙∙π interactions in this compound provides a powerful and versatile platform for designing complex supramolecular structures.
| Supramolecular Interaction | Description | Potential Role in Self-Assembly of this compound |
| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | The iodine atom can act as a halogen bond donor, directing the assembly of molecules into ordered 1D, 2D, or 3D structures mdpi.com. |
| C–H∙∙∙π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | The terminal alkyne's C-H group can interact with the phenyl ring of a neighboring molecule, contributing to the stability of the supramolecular assembly researchgate.net. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings can stack on top of each other, further stabilizing the overall supramolecular architecture. |
Ligand Precursors and Metal-Organic Framework (MOF) Linkers Derived from this compound
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers) bohrium.comuq.edu.au. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully designing the organic linkers bohrium.comuq.edu.au. This compound serves as a promising precursor for the synthesis of such linkers due to its versatile reactivity.
The terminal alkyne group can be readily converted into other functional groups, such as carboxylic acids, which are commonly used to coordinate with metal centers in MOF synthesis. For example, the alkyne can undergo oxidation or other transformations to introduce carboxylate functionalities onto the phenyl ring, thereby creating a multitopic linker suitable for MOF construction.
Furthermore, the alkyne group itself can be directly incorporated into the MOF structure. Alkyne-functionalized organic linkers have been used to synthesize MOFs with unique properties researchgate.netchemsoon.com. The presence of the alkyne moiety within the pores of a MOF can provide sites for post-synthetic modification, allowing for the introduction of further functionalities or the covalent linking of guest molecules. For instance, a nickel catalyst has been covalently bonded to an alkynyl-tagged MOF, resulting in a highly dispersed and efficient catalytic species researchgate.net.
The iodo-substituent on the linker can also play a crucial role in the properties and applications of the resulting MOF. Iodinated organic linkers have been incorporated into MOFs for various purposes researchgate.net. The iodine atom can act as a catalytic site or can enhance the material's affinity for certain molecules, such as iodine vapor, which is relevant for nuclear waste remediation rsc.orgacs.orgacs.orgresearchgate.net. The introduction of electron-donating groups on the linkers has been shown to significantly boost the iodine uptake capacity of MOFs rsc.org.
| Feature of this compound | Application in Ligand/MOF Synthesis | Resulting MOF Properties/Applications |
| Terminal Alkyne | Can be functionalized to introduce coordinating groups (e.g., carboxylates). Can be directly incorporated as a functional group on the linker. | Enables the formation of the MOF framework. Provides sites for post-synthetic modification and catalysis researchgate.net. |
| Iodo Group | Can be retained on the linker to impart specific functionalities. | Can act as a catalytic site researchgate.net. Can enhance the adsorption of specific molecules like iodine rsc.orgacs.orgacs.orgresearchgate.net. |
| Phenyl Ring | Provides a rigid scaffold for the linker structure. | Contributes to the overall stability and porosity of the MOF. |
Theoretical and Computational Investigations of 3 Iodoprop 1 Yn 1 Yl Benzene
Electronic Structure and Bonding Analysis of (3-Iodoprop-1-yn-1-yl)benzene
The electronic characteristics of this compound are fundamental to its reactivity. The molecule integrates a phenyl ring, a propargyl iodide moiety, and a π-system from the carbon-carbon triple bond, all of which contribute to its distinct electronic behavior.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance in predicting chemical reactivity.
The HOMO of this compound is primarily localized on the electron-rich phenyl ring and the π-system of the alkyne. This distribution indicates that the molecule is likely to act as a nucleophile in reactions involving these regions. The LUMO, conversely, is expected to have significant contributions from the carbon-iodine (C-I) bond, suggesting that this site is the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and its electronic absorption properties.
Table 1: Calculated Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Contribution |
| HOMO | -8.5 | Phenyl Ring, Alkyne π-system |
| LUMO | -1.2 | Carbon-Iodine (C-I) σ* orbital |
| HOMO-LUMO Gap | 7.3 | - |
Note: These values are representative and may vary depending on the level of theory and basis set used in the calculation.
The distribution of electron density within this compound provides further clues to its reactivity. The electrostatic potential map would likely show a region of negative potential (red) around the phenyl ring and the triple bond, and a region of positive potential (blue) near the iodine atom, consistent with its electronegativity.
Fukui functions are reactivity descriptors derived from conceptual density functional theory that identify the most reactive sites in a molecule. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be largest on the carbon atom attached to the iodine, while the Fukui function for electrophilic attack (f-) would be highest on the phenyl ring and the alkyne carbons.
Table 2: Predicted Atomic Charges and Fukui Indices for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) | Fukui Index (f+) | Fukui Index (f-) |
| C (ipso-phenyl) | -0.15 | 0.05 | 0.12 |
| C (alkyne, attached to phenyl) | -0.10 | 0.08 | 0.15 |
| C (alkyne, attached to CH2I) | -0.05 | 0.10 | 0.10 |
| C (of CH2I) | 0.10 | 0.25 | 0.02 |
| I | -0.20 | 0.18 | 0.01 |
Note: These are qualitative predictions to illustrate expected trends.
Conformational Analysis and Potential Energy Surfaces of this compound
The conformational flexibility of this compound is primarily associated with rotation around the single bonds. The most significant of these is the bond connecting the phenyl ring to the alkyne and the bond between the alkyne and the iodomethyl group.
A relaxed scan of the potential energy surface (PES) as a function of the dihedral angle between the phenyl ring and the propargyl group would likely reveal a relatively low barrier to rotation, indicating that the molecule is largely planar in its most stable conformation to maximize conjugation. The rotation around the C-C single bond of the propargyl group would also have a defined, albeit likely small, rotational barrier.
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its participation in cross-coupling and cycloaddition reactions.
In a typical Sonogashira cross-coupling reaction, this compound could react with a terminal alkyne in the presence of a palladium catalyst. Computational modeling can be used to locate the transition state for the key oxidative addition step, where the C-I bond is broken and a new palladium-carbon bond is formed. The geometry of this transition state would reveal the concerted nature of the bond-breaking and bond-forming processes.
For a [3+2] cycloaddition reaction with an azide, for example, the transition state would involve the concerted formation of two new C-N bonds. The activation energy calculated for this transition state would provide a quantitative measure of the reaction's feasibility.
Table 3: Calculated Activation Energies for Key Reaction Steps
| Reaction Type | Key Step | Calculated Activation Energy (kcal/mol) |
| Sonogashira Coupling | Oxidative Addition | 15-20 |
| [3+2] Cycloaddition | Concerted C-N bond formation | 20-25 |
Note: These are estimated values for illustrative purposes.
When this compound undergoes reactions where multiple products are possible, computational methods can predict the most likely outcome. For instance, in a hydrofunctionalization reaction across the triple bond, the regioselectivity (i.e., which carbon atom of the alkyne the new group attaches to) can be predicted by comparing the energies of the transition states leading to the different regioisomers. The isomer formed via the lower energy transition state will be the major product.
Stereoselectivity can also be addressed. For reactions that create a new stereocenter, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate the influence of different solvent environments on its conformational stability and explore the nature of its intermolecular interactions.
In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, ethanol (B145695), or a non-polar solvent like hexane. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The trajectories of the atoms are then calculated by integrating Newton's laws of motion.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are expected to have a significant impact on the behavior of this compound. In polar protic solvents, the iodine atom and the triple bond can act as sites for hydrogen bonding, influencing the rotational and vibrational motions of the molecule. The phenyl group, being non-polar, will likely favor interactions with non-polar solvent molecules or the non-polar regions of amphiphilic solvents. Computational studies on similar molecules have shown that solvent polarity can affect the stability and reactivity of chemical systems. rsc.org
Intermolecular Interactions: MD simulations can also reveal the preferred modes of intermolecular association for this compound. These interactions are crucial for understanding its physical properties in the condensed phase. The simulations would likely show a combination of π-π stacking interactions between the phenyl rings of adjacent molecules and halogen bonding involving the iodine atom. Halogen bonding is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on a neighboring molecule. Theoretical studies on halogen atom-benzene complexes have predicted the preferred structures of these interactions. nih.gov
A hypothetical representation of the interaction energies between two this compound molecules in different orientations, as could be derived from MD simulations, is presented in the table below.
| Interaction Type | Orientation | Estimated Interaction Energy (kcal/mol) |
| π-π Stacking | Parallel-displaced | -2.5 to -3.5 |
| Halogen Bonding | Head-to-tail (I to π-cloud) | -1.5 to -2.5 |
| T-shaped | Perpendicular | -1.0 to -2.0 |
This table is illustrative and represents the type of data that would be generated from computational studies.
Spectroscopic Property Prediction for this compound
Computational chemistry offers a suite of methods to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.
The infrared (IR) and Raman spectra of this compound can be simulated using quantum chemical calculations, typically based on Density Functional Theory (DFT). These calculations provide the vibrational frequencies and their corresponding intensities.
The predicted vibrational spectrum would exhibit characteristic peaks corresponding to the different functional groups in the molecule. For instance, the C≡C stretching vibration of the alkyne group is expected to appear in the range of 2100-2260 cm⁻¹. The C-I stretching frequency would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the out-of-plane C-H bending modes would appear at lower frequencies. Recent computational work has focused on developing accurate methods for calculating the vibrational frequencies of terminal alkynes. aip.org
A simulated table of prominent vibrational frequencies for this compound is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Alkyne C≡C Stretch | 2150 - 2200 | Weak | Very Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Strong |
| C-I Stretch | 550 - 600 | Strong | Medium |
This table contains hypothetical data based on typical vibrational frequencies for the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculations are generally performed using DFT with the Gauge-Including Atomic Orbital (GIAO) method.
The predicted ¹H NMR spectrum would show signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nature of the iodoalkynyl group. The methylene (B1212753) protons adjacent to the iodine atom would be expected to have a distinct chemical shift. In the ¹³C NMR spectrum, the acetylenic carbons would have characteristic chemical shifts, and the carbon atom bonded to the iodine would be significantly influenced by the heavy atom effect. The prediction of NMR chemical shifts for compounds containing heavy atoms like iodine requires relativistic theoretical frameworks for accurate results. researchgate.net
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 7.6 |
| Methylene Protons (-CH₂I) | 3.5 - 4.0 |
| Phenyl C1 (ipso) | 120 - 125 |
| Phenyl C2, C6 (ortho) | 128 - 132 |
| Phenyl C3, C5 (meta) | 127 - 130 |
| Phenyl C4 (para) | 129 - 133 |
| Alkyne Cα | 85 - 90 |
| Alkyne Cβ | 75 - 80 |
| Methylene Carbon (-CH₂I) | 5 - 10 |
This table presents estimated chemical shift ranges based on known substituent effects and computational trends.
The electronic absorption and emission spectra of this compound and its derivatives can be calculated using time-dependent DFT (TD-DFT) or other excited-state quantum chemical methods. These calculations provide information about the electronic transitions within the molecule, which correspond to the absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the phenylacetylene (B144264) chromophore. The introduction of substituents on the phenyl ring can significantly alter the absorption and emission properties. Electron-donating groups would likely cause a red-shift (shift to longer wavelengths) of the absorption maximum, while electron-withdrawing groups might cause a blue-shift (shift to shorter wavelengths). Computational studies on pentacene (B32325) derivatives have shown that substituents have a significant impact on their simulated absorption spectra. unict.it
A hypothetical table illustrating the predicted maximum absorption wavelengths (λmax) for this compound and two of its derivatives is shown below.
| Compound | Substituent (para-position) | Predicted λmax (nm) |
| This compound | -H | ~280 |
| 4-((3-Iodoprop-1-yn-1-yl)phenyl)amine | -NH₂ | ~310 |
| 1-(3-Iodoprop-1-yn-1-yl)-4-nitrobenzene | -NO₂ | ~270 |
This table is illustrative and shows expected trends in UV-Vis absorption based on substituent effects.
Analytical and Spectroscopic Characterization Methodologies for 3 Iodoprop 1 Yn 1 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (3-Iodoprop-1-yn-1-yl)benzene
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Application of 1H, 13C, and 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the methylene (B1212753) protons adjacent to the iodine atom. The aromatic protons would likely appear in the downfield region, typically between 7.2 and 7.6 ppm, with their splitting patterns revealing their substitution pattern on the ring. researchgate.net The methylene protons, being adjacent to an electronegative iodine atom, are expected to be deshielded and appear as a singlet around 3.5-4.0 ppm.
The ¹³C NMR spectrum will provide information on each unique carbon environment. The carbons of the phenyl group are expected to resonate in the aromatic region (approximately 120-140 ppm). researchgate.net The two sp-hybridized carbons of the alkyne moiety will have characteristic chemical shifts, with the carbon attached to the phenyl group appearing at a different chemical shift than the carbon further down the chain. The methylene carbon bonded to the iodine atom is expected to appear at a significantly lower chemical shift, typically in the range of 0-10 ppm, due to the heavy atom effect of iodine.
To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would primarily show correlations between the coupled aromatic protons on the benzene ring, helping to confirm their relative positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.com It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. nanalysis.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Phenyl Protons (ortho, meta, para) | 7.2 - 7.6 (multiplet) | 128 - 132 | Acetylenic carbons |
| Methylene Protons (-CH₂I) | 3.5 - 4.0 (singlet) | 0 - 10 | Acetylenic carbons, Ipso-phenyl carbon |
| Acetylenic Carbons (C≡C) | - | 80 - 90 | Methylene protons, Phenyl protons |
| Ipso-Phenyl Carbon | - | ~122 | Methylene protons |
Advanced NMR Methods (e.g., NOESY, Variable Temperature NMR) for Dynamic Studies of this compound
For a relatively rigid molecule like this compound, advanced NMR techniques can provide further structural confirmation and insights into its dynamic behavior.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity. nanalysis.comcolumbia.edu In the context of this compound, NOESY can be used to confirm the proximity of the ortho-protons of the phenyl ring to the methylene protons of the propargyl group. nanalysis.comubc.ca This would provide definitive evidence for the connectivity and conformation of the molecule.
Variable Temperature (VT) NMR: While significant conformational flexibility is not expected in the core structure of this compound, VT-NMR studies could be employed to investigate any potential restricted rotation around the single bond connecting the phenyl ring and the alkyne. researchgate.net However, for this particular molecule, significant changes in the NMR spectrum with temperature are not anticipated.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Identification of Characteristic Alkyne and Aromatic Ring Vibrations
The IR and Raman spectra of this compound would exhibit several characteristic peaks that confirm the presence of the alkyne and the aromatic ring.
Alkyne Vibrations: A weak to medium intensity, sharp absorption band corresponding to the C≡C stretching vibration is expected in the IR spectrum, typically in the range of 2100-2260 cm⁻¹. researchgate.net The corresponding Raman signal for the C≡C stretch is often stronger and more readily observed.
Aromatic Ring Vibrations: The presence of the benzene ring would be indicated by several characteristic bands. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the aromatic ring usually give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, appear in the 690-900 cm⁻¹ range and can be indicative of the substitution pattern on the benzene ring.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Alkyne | C≡C Stretch | 2100 - 2260 (weak to medium) | 2100 - 2260 (strong) |
| Aromatic Ring | C-H Stretch | > 3000 (medium) | > 3000 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |
| Aromatic Ring | C-H Out-of-plane Bend | 690 - 900 (strong) | Weak or inactive |
| Methylene Group | C-H Stretch | 2850 - 2960 (medium) | 2850 - 2960 (medium) |
| Carbon-Iodine | C-I Stretch | 500 - 600 (medium to strong) | 500 - 600 (strong) |
Analysis of Carbon-Iodine Stretching Frequencies
The carbon-iodine (C-I) bond has a characteristic stretching vibration that appears in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption is usually of medium to strong intensity in the IR spectrum. In the Raman spectrum, the C-I stretch also gives a characteristic and often strong signal, making Raman spectroscopy a complementary technique for its identification. uoa.gr
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Elucidation of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺•). The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the determination of the molecular formula (C₉H₇I).
The fragmentation of the molecular ion is a key aspect of mass spectrometry that provides structural information. For this compound, several fragmentation pathways can be predicted:
Loss of an Iodine Radical: A very common fragmentation pathway for organoiodides is the cleavage of the carbon-iodine bond, which is relatively weak. This would result in the loss of an iodine radical (•I) and the formation of a propargyl cation with a mass-to-charge ratio (m/z) corresponding to the [M-I]⁺ fragment.
Formation of a Phenyl Cation: Fragmentation can also lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77. metwarebio.com
Loss of Acetylene: The phenyl radical cation can further fragment by losing acetylene (C₂H₂), resulting in a fragment at m/z 51. echemi.comstackexchange.com
Rearrangement and Other Fragmentations: Other fragmentation pathways involving rearrangements of the propargyl chain are also possible.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 242 | [C₉H₇I]⁺• (Molecular Ion) | - |
| 115 | [C₉H₇]⁺ | •I |
| 77 | [C₆H₅]⁺ | C₃H₂I• |
| 51 | [C₄H₃]⁺ | C₂H₂ from [C₆H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition of the molecule.
For this compound, the molecular formula is C₉H₇I. The theoretical exact mass of its molecular ion [M]⁺ can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹²⁷I). This calculated value is then compared against the experimentally measured mass. A close agreement between the theoretical and experimental values provides strong evidence for the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇I |
| Average Mass (Da) | 242.059 epa.gov |
| Monoisotopic Mass (Da) | 241.95925 |
| Analysis Mode | Electron Ionization (EI) |
| Expected Ion | [M]⁺ |
Note: Experimental "found" m/z values are typically reported in research literature upon synthesis and characterization. A close match to the calculated m/z would confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Information on Derivatives
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on derivatives of this compound are not widely documented, the fragmentation patterns of similar iodinated organic compounds can provide insight into the expected behavior.
In a typical MS/MS experiment involving a derivative of this compound, the molecular ion would be isolated and subjected to collision-induced dissociation (CID). The bond between the carbon and the iodine atom is the weakest bond in the molecule, making it susceptible to cleavage. docbrown.infodocbrown.info Therefore, a prominent fragmentation pathway would likely involve the loss of an iodine radical (•I, 127 Da) or a neutral iodine molecule (I₂), leading to characteristic product ions. For example, the fragmentation of iodoalkanes often shows a primary cleavage of the C-I bond. docbrown.infodocbrown.info Analysis of these fragmentation pathways helps to piece together the structure of the parent molecule, confirming the connectivity of atoms and the position of functional groups in its derivatives.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. As of this writing, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, the principles of crystallographic analysis and the study of related structures allow for a discussion of the expected solid-state features.
In the crystalline state, the conformation of this compound would be influenced by the packing forces and intermolecular interactions within the lattice. The phenyl ring and the iodo-alkynyl group are the key structural motifs that would govern these interactions.
Chromatographic Techniques for Purity Assessment and Separation of this compound
Chromatography is fundamental to assessing the purity of this compound and for its separation from reaction mixtures and impurities. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.
Gas Chromatography (GC): Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. Method development would involve selecting an appropriate capillary column, typically one with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane or phenyl-substituted polysiloxane). The injector and oven temperatures would be optimized to ensure efficient vaporization without thermal degradation. For detection, a Flame Ionization Detector (FID) would provide a general response, while an Electron Capture Detector (ECD) or a halogen-specific detector (XSD) would offer higher sensitivity and selectivity for this halogenated compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly if the compound exhibits thermal lability or if preparative separation is required. A reversed-phase HPLC method would be most common. The separation would be achieved on a C18 or C8 stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The elution gradient and flow rate would be adjusted to achieve optimal separation from any impurities. Detection is commonly performed using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance.
Table 2: Hypothetical Chromatographic Method Parameters
| Technique | Parameter | Suggested Condition |
|---|---|---|
| GC | Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen | |
| Injector Temp. | 250 °C | |
| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 15 °C/min | |
| Detector | FID, ECD, or XSD | |
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water gradient (e.g., 60:40 to 95:5) | |
| Flow Rate | 1.0 mL/min |
This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, it can be used as a precursor in the synthesis of chiral derivatives, for instance, through reactions that create a stereocenter elsewhere in the molecule.
Should a chiral derivative be synthesized, chiral chromatography would be the primary technique for separating the enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee). This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a chiral HPLC method would involve screening various types of CSPs (e.g., polysaccharide-based, Pirkle-type) and optimizing the mobile phase (often a mixture of alkanes and an alcohol modifier) to achieve baseline separation of the enantiomeric peaks.
Future Perspectives and Emerging Research Directions for 3 Iodoprop 1 Yn 1 Yl Benzene
Development of Novel Catalytic Systems for Chemoselective Transformations of (3-Iodoprop-1-yn-1-yl)benzene
The primary challenge and opportunity in the chemistry of this compound lies in controlling the chemoselectivity of its transformations. The presence of two distinct reactive sites—the C(sp)-I bond and the terminal alkyne—necessitates the development of highly selective catalytic systems. Future research will focus on designing catalysts that can selectively target one functional group while leaving the other intact, or that can orchestrate tandem reactions involving both moieties.
Key research thrusts include:
Transition Metal Catalysis: While palladium, copper, and gold catalysts are known to activate haloalkynes, future work will aim to develop novel ligand-metal complexes that offer superior control over regio- and stereoselectivity in reactions like cross-coupling, cycloadditions, and haloalkynylation. acs.orgacs.orgnih.gov For instance, ruthenium-based catalysts have shown promise for the selective activation of alkynes, enabling transformations such as chemoselective reduction to (E)-alkenes. organic-chemistry.orgrsc.org The development of dual-activation catalysts could also enable new dimerization and cyclization pathways. nih.gov
Recyclable and Heterogeneous Catalysts: To enhance the sustainability and economic viability of synthetic processes, significant effort is being directed towards recyclable catalyst systems. nih.gov Examples include polymer gel-supported catalysts and metal nanoparticles immobilized on supports like graphitic carbon nitride (g-C₃N₄). nih.gov These systems facilitate easy separation and reuse of the catalyst, minimizing waste and metal contamination in the final products. nih.gov
Organocatalysis: As an alternative to metal-based systems, organocatalysis offers a greener approach to alkyne synthesis and functionalization. organic-chemistry.org The development of organocatalysts for the selective transformation of this compound could circumvent issues related to metal toxicity and cost, which is particularly relevant for pharmaceutical applications. organic-chemistry.org
| Catalyst Type | Example | Target Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Transition Metal | [Cp*Ru(MeCN)₃]PF₆ | Chemoselective reduction of alkyne | High selectivity for (E)-alkenes | organic-chemistry.org |
| Transition Metal | Gold (Au) Complexes | Haloalkynylation, Dimerization | Unique reactivity and dual-activation potential | nih.gov |
| Heterogeneous | nano-Ag/graphitic carbon nitride | Halogenation of terminal alkynes | Recyclable and sustainable | nih.gov |
| Organocatalyst | Sulfenate anions | Alkyne synthesis from non-alkyne precursors | Metal-free, reduced toxicity | organic-chemistry.org |
Integration of this compound into Stimuli-Responsive Materials and Nanosystems
The alkyne functionality of this compound serves as a powerful handle for its incorporation into advanced materials. "Click chemistry," particularly thiol-yne and azide-alkyne cycloaddition reactions, provides an efficient and orthogonal method for covalently linking the molecule to polymer backbones, surfaces, and nanoparticles. mdpi.com This opens avenues for creating novel materials with tailored properties.
Future directions in this area include:
Stimuli-Responsive Polymers: By integrating this compound into polymer structures, materials that respond to external stimuli can be fabricated. For example, the alkyne group can participate in photo-initiated thiol-yne cross-linking, allowing for the creation of elastomers and hydrogels that change their mechanical properties upon exposure to UV light. nih.govnih.govresearchgate.net Such materials are of interest for tissue engineering and soft robotics. mdpi.com
Functional Nanosystems: The alkyne group facilitates the surface functionalization of nanoparticles, such as gold nanoparticles (AuNPs), to create novel nanosystems for sensing and diagnostics. acs.org The phenyl and iodo groups can be further modified to introduce specific recognition elements or signaling moieties. Research into the supramolecular self-assembly of such functionalized alkynes on surfaces can lead to the creation of highly ordered nanostructures with unique electronic and optical properties. mdpi.com
Carbon Nanotube (CNT) Synthesis: Alkynes are known to be effective precursors or enhancers in the synthesis of carbon nanotubes. nih.gov The specific structure of this compound could be explored as a specialized precursor to potentially influence the growth, purity, or properties of CNTs, challenging the conventional hypothesis that precursors completely dissociate before incorporation. nih.gov
| Application Area | Integration Strategy | Resulting Material/System | Potential Functionality | Reference |
|---|---|---|---|---|
| Stimuli-Responsive Polymers | Thiol-yne photo-cross-linking | Functionalized polyesters, hydrogels | Light-induced changes in mechanical properties | mdpi.comnih.govresearchgate.net |
| Nanosystems | Surface conjugation to AuNPs | Alkynylated-gold nanoparticles | Chemical and biological sensing platforms | acs.org |
| Nanostructures | On-surface supramolecular assembly | Ordered molecular arrays | Tailored electronic and catalytic surfaces | mdpi.com |
| Carbon Materials | Chemical vapor deposition precursor | Functionalized carbon nanotubes | Enhanced CNT growth and purity | nih.gov |
Exploration of this compound in Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation. The application of flow chemistry to the synthesis and subsequent transformations of this compound is a promising area of future research.
Key prospects are:
On-Demand Synthesis: Flow reactors can be used for the safe and scalable synthesis of this compound itself, potentially from hazardous or unstable intermediates. This allows for on-demand production, minimizing the need for storage of this highly reactive compound.
Automated Reaction Optimization: Integrating flow chemistry setups with AI-driven algorithms allows for the automated, real-time optimization of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to maximize yield and chemoselectivity in reactions involving this compound. pharmafeatures.com
Multi-Step Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multi-step synthetic sequences into a single, continuous process without the need for isolating intermediates. This could involve an initial transformation of this compound (e.g., a Sonogashira coupling at the iodine position) followed immediately by a second reaction (e.g., a click reaction at the alkyne), significantly improving efficiency. pharmafeatures.com
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reactor volumes and better heat dissipation |
| Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |
| Scalability | Challenging scale-up, potential for lot-to-lot variability | Easier to scale by running the system for longer ("scaling out") |
| Automation | Difficult to fully automate multi-step processes | Readily integrated with robotic systems for automated optimization and production |
Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Synthetic Routes for this compound
Emerging applications include:
Reactivity Prediction: Machine learning models, particularly deep neural networks and graph attention networks, can be trained on large datasets of chemical reactions to predict the reactivity of functional groups. neurips.ccarxiv.org Such models could predict the outcome of a reaction involving this compound under specific conditions, forecasting which functional group is more likely to react and what the major product will be. researchgate.net This would accelerate the discovery of conditions for achieving high chemoselectivity.
Retrosynthetic Analysis: AI-powered retrosynthesis platforms can design novel and efficient synthetic pathways to complex target molecules. nih.gov By recognizing this compound as a valuable and versatile building block, these tools can propose innovative routes that leverage its unique bifunctionality, potentially leading to discoveries that a human chemist might overlook. chemrxiv.org
Generative Modeling for Novel Derivatives: Generative AI models can explore vast chemical spaces to design new molecules with desired properties. arxiv.org By using this compound as a scaffold, these models could generate synthetically accessible derivatives with optimized characteristics for applications in pharmaceuticals or materials science.
| AI/ML Application | Specific Task | Expected Outcome | Reference |
|---|---|---|---|
| Reactivity Prediction | Predicting site-selectivity (alkyne vs. C-I bond) under various catalytic conditions | Rapid identification of optimal conditions for chemoselective transformations | neurips.ccarxiv.orgresearchgate.net |
| Retrosynthesis Planning | Identifying this compound as a key precursor in synthetic routes | Design of more efficient and novel multi-step syntheses for complex molecules | pharmafeatures.comnih.gov |
| Generative Design | Designing novel, synthesizable derivatives based on the core structure | Discovery of new compounds with enhanced properties for specific applications | arxiv.org |
| Process Optimization | Integration with automated flow reactors to optimize reaction parameters | Increased yields and purity, reduced development time | pharmafeatures.com |
Sustainable and Biocatalytic Approaches to this compound Derivatives
In line with the growing demand for green chemistry, future research will emphasize sustainable methods for the synthesis and transformation of this compound and its derivatives. acs.org This involves minimizing waste, avoiding hazardous reagents, and exploring biological systems for catalysis.
Promising research avenues are:
Green Chemistry Principles: The development of synthetic routes that maximize atom economy, utilize safer solvents, and employ recyclable catalysts are central to this effort. acs.org This includes expanding the use of organocatalysts to replace heavy metals and designing processes that operate at lower temperatures and pressures. organic-chemistry.org
Biocatalysis: The field of biocatalysis offers the potential for unparalleled selectivity under mild, aqueous conditions. While enzymes that specifically act on this compound may not exist in nature, recent discoveries of enzymes responsible for alkyne biosynthesis in natural products (desaturases/acetylenases) provide a starting point. nih.gov Future work in enzyme engineering and directed evolution could lead to the development of novel biocatalysts capable of synthesizing or selectively modifying alkyne-containing molecules. This could enable the production of chiral derivatives with high enantiomeric purity.
Precursor-Directed Biosynthesis: This strategy involves feeding synthetic, alkyne-containing precursors like derivatives of this compound to microbial cultures. nih.gov The microorganisms' enzymatic machinery could then incorporate these precursors into larger natural product scaffolds, creating novel bioactive compounds that are difficult to access through traditional synthesis. nih.gov
| Approach | Methodology | Potential Advantage | Reference |
|---|---|---|---|
| Green Synthesis | Use of recyclable heterogeneous catalysts and organocatalysts | Reduced waste, avoidance of toxic metals, lower cost | nih.govorganic-chemistry.org |
| Biocatalysis | Engineering of acetylenase or halogenase enzymes | High chemo-, regio-, and stereoselectivity; mild reaction conditions | nih.gov |
| Precursor-Directed Biosynthesis | Feeding alkyne-functionalized precursors to microorganisms | Creation of novel, complex bioactive molecules tagged with an alkyne handle | nih.gov |
Conclusion
Summary of Key Research Findings on (3-Iodoprop-1-yn-1-yl)benzene Synthesis
The synthesis of this compound has been approached through several strategic routes, primarily focusing on the introduction of the iodo group at the propargylic position of a phenyl-substituted propyne (B1212725) framework. While specific, high-yield, and widely applicable methods for its direct synthesis are still a subject of ongoing research, several key methodologies have been established based on fundamental organic transformations.
One plausible and frequently explored approach involves the iodination of a suitable precursor, such as phenylpropargyl alcohol. This transformation can be achieved using various iodinating agents. Another viable strategy involves the reaction of a metalated phenylpropyne species, such as a Grignard or lithium reagent, with a source of electrophilic iodine. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
A summary of representative synthetic approaches is presented in the interactive data table below:
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylpropargyl alcohol | Triphenylphosphine (B44618), Iodine | Dichloromethane | 0 to rt | 75 | Hypothetical |
| Phenylacetylene (B144264) | n-Butyllithium, then Iodine | Tetrahydrofuran (B95107) | -78 to rt | 68 | Hypothetical |
| 1-Phenyl-1-propyne | N-Iodosuccinimide | Carbon tetrachloride | 77 | 55 | Hypothetical |
Note: The data in this table is hypothetical and for illustrative purposes, based on analogous chemical reactions.
Overview of Significant Reactivity Patterns of this compound
The chemical reactivity of this compound is characterized by the dual functionality of its terminal alkyne and the propargylic iodide. This combination allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.
Sonogashira Coupling: The terminal alkyne moiety readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond between the alkyne and various aryl or vinyl halides, providing access to a wide array of conjugated enynes and arylalkynes.
Cycloaddition Reactions: The alkyne functionality also enables participation in various cycloaddition reactions. For instance, it can undergo [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to yield isoxazoles. These reactions are instrumental in the construction of heterocyclic frameworks.
Nucleophilic Substitution: The presence of the iodine atom at the propargylic position renders this carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, including amines, azides, and thiols, further expanding the synthetic utility of the molecule.
Broader Impact of this compound Research on Organic Chemistry and Materials Science
The study of this compound and its derivatives has had a notable impact on several areas of chemical science.
In organic chemistry , its role as a versatile building block has facilitated the synthesis of complex natural products and biologically active molecules. The ability to sequentially or concurrently functionalize both the alkyne and the iodinated carbon provides a powerful tool for molecular construction. The development of synthetic methods for and reactions of this compound contributes to the broader understanding of the chemistry of functionalized alkynes.
In materials science , the rigid, linear structure of the phenylacetylene core makes this compound an attractive component for the creation of novel organic materials. Its incorporation into polymers and macromolecules can influence their electronic and optical properties. For example, the synthesis of conjugated polymers containing this unit could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Concluding Remarks on the Versatility and Potential of this compound in Chemical Sciences
The broader implications of this research extend beyond traditional organic synthesis and into the realm of materials science, where the unique structural and electronic features of this molecule can be harnessed to develop new functional materials. The continued exploration of the synthesis and reactivity of this compound is poised to unlock further innovations and applications across the chemical sciences, solidifying its status as a truly versatile and valuable chemical entity.
Q & A
Q. How can time-resolved spectroscopy elucidate transient intermediates in alkyne functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
